N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(12-4-6-16-20-12)14-9-10(11-3-1-8-19-11)17-7-2-5-15-17/h1-8,10H,9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHMUBYWFANMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan, pyrazole, and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents might include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoxazole derivatives, pyrazole-containing molecules, and furan-based compounds
Uniqueness
What sets N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the compound's biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
Its structure comprises a furan ring, a pyrazole moiety, and an isoxazole carboxamide, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
Anti-inflammatory Activity
The compound also exhibits promising anti-inflammatory properties. In various assays, it has shown effectiveness comparable to standard anti-inflammatory drugs such as aspirin and diclofenac.
| Assay Type | Effectiveness (%) | Standard Drug |
|---|---|---|
| Hind Paw Swelling | 93.53 | Aspirin (90.13) |
| COX-2 Inhibition | SI = 455 | Celecoxib |
The selective COX-2 inhibition indicates its potential for treating inflammatory conditions with reduced side effects compared to non-selective inhibitors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor interactions, which are crucial in cancer proliferation and inflammation pathways.
Case Studies
- Study on Anticancer Properties :
- Anti-inflammatory Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
